N-(N-Maleoylglycyl)-2-amino-2-deoxyglucopyranose N-(N-Maleoylglycyl)-2-amino-2-deoxyglucopyranose
Brand Name: Vulcanchem
CAS No.: 118377-58-5
VCID: VC20840371
InChI: InChI=1S/C12H16N2O8/c15-4-5-10(19)11(20)9(12(21)22-5)13-6(16)3-14-7(17)1-2-8(14)18/h1-2,5,9-12,15,19-21H,3-4H2,(H,13,16)/t5-,9-,10-,11-,12?/m1/s1
SMILES: C1=CC(=O)N(C1=O)CC(=O)NC2C(C(C(OC2O)CO)O)O
Molecular Formula: C12H16N2O8
Molecular Weight: 316.26 g/mol

N-(N-Maleoylglycyl)-2-amino-2-deoxyglucopyranose

CAS No.: 118377-58-5

Cat. No.: VC20840371

Molecular Formula: C12H16N2O8

Molecular Weight: 316.26 g/mol

* For research use only. Not for human or veterinary use.

N-(N-Maleoylglycyl)-2-amino-2-deoxyglucopyranose - 118377-58-5

Specification

CAS No. 118377-58-5
Molecular Formula C12H16N2O8
Molecular Weight 316.26 g/mol
IUPAC Name 2-(2,5-dioxopyrrol-1-yl)-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C12H16N2O8/c15-4-5-10(19)11(20)9(12(21)22-5)13-6(16)3-14-7(17)1-2-8(14)18/h1-2,5,9-12,15,19-21H,3-4H2,(H,13,16)/t5-,9-,10-,11-,12?/m1/s1
Standard InChI Key KALLSBYPQWGQEQ-PUKZPUHOSA-N
Isomeric SMILES C1=CC(=O)N(C1=O)CC(=O)N[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O
SMILES C1=CC(=O)N(C1=O)CC(=O)NC2C(C(C(OC2O)CO)O)O
Canonical SMILES C1=CC(=O)N(C1=O)CC(=O)NC2C(C(C(OC2O)CO)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator